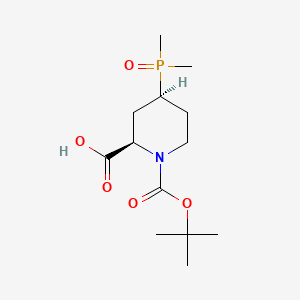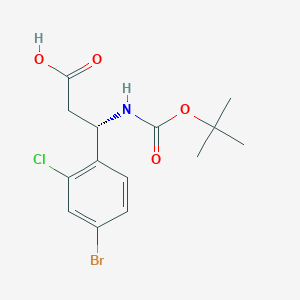
4-(((Benzyloxy)carbonyl)amino)-3-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((Benzyloxy)carbonyl)amino)-3-fluorobenzoic acid is an organic compound that features a benzyloxycarbonyl-protected amino group and a fluorine atom attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((Benzyloxy)carbonyl)amino)-3-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) to form the benzyloxycarbonyl-protected amine.
Carboxylation: Introduction of the carboxyl group through carboxylation reactions, often using Grignard reagents or other carboxylation methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(((Benzyloxy)carbonyl)amino)-3-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The benzyloxycarbonyl protecting group can be removed under acidic or basic conditions to yield the free amine.
Coupling Reactions: The carboxyl group can participate in coupling reactions to form amides, esters, and other derivatives.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Acids/Bases: Hydrolysis of the protecting group can be achieved using hydrochloric acid or sodium hydroxide.
Coupling Agents: For coupling reactions, reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide) are commonly used.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Deprotected Amines: Hydrolysis yields the free amine, which can be further functionalized.
Amides and Esters: Coupling reactions produce amides and esters, which are useful intermediates in organic synthesis.
Applications De Recherche Scientifique
4-(((Benzyloxy)carbonyl)amino)-3-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes.
Medicine: Investigated for its potential as a building block in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(((Benzyloxy)carbonyl)amino)-3-fluorobenzoic acid depends on its specific application. In biological systems, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Protein-Ligand Interactions: Forming stable complexes with proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-3-fluorobenzoic acid: Lacks the benzyloxycarbonyl protecting group, making it more reactive.
4-(((Methoxy)carbonyl)amino)-3-fluorobenzoic acid: Similar structure but with a methoxycarbonyl group instead of benzyloxycarbonyl.
4-(((Benzyloxy)carbonyl)amino)-2-fluorobenzoic acid: Isomer with the fluorine atom in a different position.
Uniqueness
4-(((Benzyloxy)carbonyl)amino)-3-fluorobenzoic acid is unique due to the presence of both a fluorine atom and a benzyloxycarbonyl-protected amino group. This combination imparts distinct reactivity and stability, making it valuable in synthetic and research applications.
Propriétés
Formule moléculaire |
C15H12FNO4 |
|---|---|
Poids moléculaire |
289.26 g/mol |
Nom IUPAC |
3-fluoro-4-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C15H12FNO4/c16-12-8-11(14(18)19)6-7-13(12)17-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,20)(H,18,19) |
Clé InChI |
LTXKNODPICAGGI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![cis-3-Azabicyclo[3.2.0]heptane hcl](/img/structure/B15326013.png)
![N-methyl-6-oxo-2-[(E)-2-(2-thiophen-3-yl-1,3-thiazol-4-yl)ethenyl]-1H-pyrimidine-5-carboxamide](/img/structure/B15326028.png)









